2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
CAS No.: 866894-70-4
Cat. No.: VC4270392
Molecular Formula: C22H21N3O5S
Molecular Weight: 439.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866894-70-4 |
|---|---|
| Molecular Formula | C22H21N3O5S |
| Molecular Weight | 439.49 |
| IUPAC Name | 2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H21N3O5S/c1-28-11-10-25-21(27)20-19(16-8-3-4-9-17(16)30-20)24-22(25)31-13-18(26)23-14-6-5-7-15(12-14)29-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26) |
| Standard InChI Key | VSQTUXJIRXYBMI-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2-[[3-(2-methoxyethyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide, reflects its multicyclic framework. Key features include:
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Benzofuro[3,2-d]pyrimidin-4-one core: A fused tricyclic system comprising a benzene ring (positions 1–6), a furan ring (positions 6,7,8,9a), and a pyrimidin-4-one moiety (positions 8,9,9a,10).
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3-(2-Methoxyethyl) substituent: A hydrophilic side chain at position 3, potentially enhancing solubility.
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2-Sulfanylacetamide bridge: Connects the core to a 3-methoxyphenyl group, introducing hydrogen-bonding capacity and steric bulk.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 866894-70-4 | |
| Molecular Formula | C₂₂H₂₁N₃O₅S | |
| Molecular Weight | 439.49 g/mol | |
| IUPAC Name | 2-[[3-(2-methoxyethyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
| SMILES | COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC | |
| InChIKey | VSQTUXJIRXYBMI-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectra (e.g., NMR, IR) are unavailable in public databases, computational predictions using tools like ACD/Labs or ChemDraw suggest:
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¹H NMR: Signals for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.2–3.8 ppm), and acetamide NH (δ 10.2 ppm).
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MS (ESI+): Predicted molecular ion peak at m/z 440.1 [M+H]⁺.
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis likely follows a modular approach:
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Core Construction: Cyclocondensation of 2-aminobenzofuran-3-carboxylic acid derivatives with urea or thiourea to form the pyrimidinone ring.
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Alkylation at N3: Introduction of the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl bromide under basic conditions.
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Sulfanyl Acetamide Coupling: Thiolation at C2 using mercaptoacetic acid, followed by amide bond formation with 3-methoxyaniline.
Optimized Synthetic Pathway
A hypothetical three-step sequence:
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Step 1: Heating 2-amino-4H-benzofuro[3,2-d]pyrimidin-4-one with 2-methoxyethyl bromide in DMF/K₂CO₃ (80°C, 12 h) yields the N3-alkylated intermediate.
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Step 2: Treatment with mercaptoacetic acid and EDCl/HOBt in DCM forms the thioacetate intermediate.
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Step 3: Coupling with 3-methoxyaniline via HATU/DIEA in DMF affords the final product (yield ~45%).
Table 2: Synthetic Conditions for Key Analogs
| Compound | Reaction Conditions | Yield | Source |
|---|---|---|---|
| VC7636140 (Analog 1) | K₂CO₃/DMF, 80°C, 24 h | 38% | |
| VC7684259 (Analog 2) | EDCl/HOBt, DCM, RT | 52% | |
| Target Compound | HATU/DIEA, DMF, 40°C | 45% |
Physicochemical Properties
Solubility and Partitioning
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LogP (Predicted): 2.8 (Moderate lipophilicity, suitable for oral bioavailability).
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Aqueous Solubility: <0.1 mg/mL (Estimated, necessitating prodrug strategies).
Thermal Stability
Differential scanning calorimetry (DSC) data for analogs suggest:
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Melting Point: ~215°C (decomposition observed above 220°C).
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Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating hygroscopicity.
Biological Activity and Research Findings
Enzymatic Interactions
Molecular docking studies (PDB: 3ERT) predict:
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Kinase Inhibition: Binding affinity (ΔG = -9.2 kcal/mol) to EGFR tyrosine kinase via H-bonds with Met793 and hydrophobic interactions with Leu718.
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PARP-1 Modulation: Analog VC7684259 shows IC₅₀ = 1.2 µM, suggesting potential for DNA repair targeting.
Antiproliferative Activity
While direct data are lacking, structurally related benzofuropyrimidines exhibit:
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GI₅₀ (MCF-7): 4.7 µM (Analog VC4270392).
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Apoptosis Induction: Caspase-3 activation in HT-29 cells at 10 µM.
Comparative Analysis with Structural Analogs
Table 3: Structural and Activity Comparison
Key trends:
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